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Compound of Interest

Compound Name: 3,4,4-Trimethylheptane

Cat. No.: B12657962 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known thermodynamic properties of

the branched-chain alkane, 3,4,4-trimethylheptane. It includes critically evaluated data,

descriptions of experimental and computational methodologies for property determination, and

visualizations of key relationships and workflows.

Compound Identification
3,4,4-trimethylheptane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As an

isomer of decane, its molecular structure influences its physical and thermodynamic behavior.

Identifier Value Reference

Chemical Formula C₁₀H₂₂ [1][2]

Molecular Weight 142.28 g/mol [1][3]

CAS Registry Number 20278-88-0 [1][2]

IUPAC Standard InChIKey
BLNBSBLKPFFJKQ-

UHFFFAOYSA-N
[1][2]
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The following tables summarize key thermodynamic data for 3,4,4-trimethylheptane. The data

primarily pertains to the substance in its ideal gas state at standard temperature and pressure

(298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy and Entropy Data

Property Value Units State Reference

Standard
Enthalpy of
Formation
(ΔfH°)

-257.1 kJ/mol Gas (at 298 K) [4]

Heat of

Evaporation

(ΔvapH)

46.7 kJ/mol Liquid (at 298 K) [4]

| Standard Entropy (S°) | 501.8 | J/(K·mol) | Gas (at 298 K) |[4] |

Table 2: Heat Capacity and Physical Properties

Property Value Units
State/Conditio
n

Reference

Heat Capacity
(Cp)

234.2 J/(K·mol) Gas (at 298 K) [4]

Boiling Point 434 K At 1 atm [4]

| Boiling Point | 164 | °C (437.15 K) | Not specified |[5] |

Note: Critically evaluated data across a wide range of temperatures for properties such as

density, enthalpy, entropy, and thermal conductivity for both gas and liquid phases are available

through the NIST/TRC Web Thermo Tables, a subscription-based service.[6]
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Detailed, step-by-step experimental protocols for 3,4,4-trimethylheptane are not available in

the public domain. However, the properties of alkanes are typically determined using a

combination of well-established experimental techniques and computational methods.

Experimental Methodologies:

Calorimetry: This is the primary method for measuring energy changes.

Combustion Calorimetry: Used to determine the enthalpy of formation (ΔfH°). The

compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released

is precisely measured. This, combined with the known enthalpies of formation for CO₂ and

H₂O, allows for the calculation of the compound's enthalpy of formation.

Low-Temperature Calorimetry: Measures heat capacity (Cp) and entropy (S°) by

quantifying the heat required to raise the temperature of a sample by a specific amount,

often starting from near absolute zero.

Vapor-Flow Calorimetry: Can be used to measure the heat capacity of gases and vapors.

Vapor Pressure Measurement: The enthalpy of vaporization (ΔvapH) can be determined by

measuring a compound's vapor pressure at different temperatures. The data is then

analyzed using the Clausius-Clapeyron equation, where the slope of a ln(P) vs. 1/T plot is

proportional to the enthalpy of vaporization.[7]

Correlation-Gas Chromatography: This is a comparative technique used to determine

vaporization enthalpies. The retention time of the target compound is compared against

standards (like n-alkanes) for which the vaporization enthalpies are already known with high

accuracy.[7]

Computational Methodologies:

Group Additivity Methods: Techniques like the Benson Group Additivity Method are used to

estimate thermodynamic properties.[8][9] This method assumes that the properties of a

larger molecule can be calculated by summing the contributions of its constituent functional

groups. It is a powerful predictive tool when experimental data is unavailable.
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Statistical Mechanics: For smaller molecules, statistical mechanical calculations based on

molecular structure and vibrational frequencies can be used to compute thermodynamic

functions with high precision.[9][10]

Logical and Experimental Workflows
As a simple, non-polar hydrocarbon, 3,4,4-trimethylheptane is not known to be involved in

biological signaling pathways. The following diagrams illustrate the generalized experimental

workflow for thermodynamic characterization and the fundamental logical relationship between

core thermodynamic properties.
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Gibbs Free Energy (ΔG)
Predicts spontaneity of a process

Enthalpy (ΔH)
Heat absorbed or released

at constant pressure

 Contributes directly

Entropy (ΔS)
Measure of disorder

or randomness

 Contributes inversely
(via -TΔS term)

Temperature (T)
Amplifies the effect of entropy

 Multiplies

ΔG = ΔH - TΔS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of
3,4,4-trimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12657962#thermodynamic-properties-of-3-4-4-
trimethylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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